3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 544666-17-3) is a highly versatile, functionalized heterocyclic building block primarily utilized in the synthesis of complex pyrazole-containing pharmaceuticals, agrochemicals, and advanced materials [1]. Featuring a reactive C4-carbaldehyde group alongside a uniquely positioned meta-methoxy substituent on the C3-phenyl ring, this compound serves as a critical electrophilic precursor for Knoevenagel, Claisen-Schmidt, and multi-component cascade reactions [2]. For procurement teams and synthetic chemists, sourcing this pre-formed aldehyde ensures immediate readiness for downstream coupling, bypassing the hazardous and low-yielding formylation steps typically required to construct the pyrazole core from basic hydrazones [3].
Substituting this specific meta-methoxy compound with its para-methoxy isomer (CAS 36640-42-3) or the unsubstituted 1,3-diphenyl baseline (CAS 21487-45-6) fundamentally alters both the synthetic process and the downstream product profile [1]. The para-methoxy group donates electron density directly into the pyrazole ring via resonance, which deactivates the C4-carbaldehyde and drastically reduces its electrophilicity, leading to sluggish condensation reactions and lower yields [2]. Furthermore, in medicinal chemistry applications, para-methoxy groups are highly susceptible to rapid CYP450-mediated O-demethylation, whereas the meta-methoxy configuration provides a sterically and electronically distinct profile that often circumvents this metabolic liability [3]. Consequently, generic substitution compromises both manufacturing efficiency and the pharmacokinetic viability of the final active pharmaceutical ingredient.
In the synthesis of pyrazole-fused curcumin analogues and dihydroindenones, the position of the methoxy group significantly impacts the electrophilicity of the C4-carbaldehyde. Because the meta-methoxy group cannot donate electron density via resonance directly to the pyrazole ring's C3 position, the C4-carbonyl carbon remains highly electrophilic [1]. This results in faster condensation kinetics and higher yields when reacting with enolates or active methylene compounds compared to the resonance-deactivated para-methoxy analog.
| Evidence Dimension | Aldehyde reactivity in base-catalyzed condensation |
| Target Compound Data | Maintains high C4-carbonyl electrophilicity due to lack of direct resonance donation |
| Comparator Or Baseline | Para-methoxy isomer (CAS 36640-42-3): Deactivated via strong resonance electron donation |
| Quantified Difference | Meta-methoxy substitution typically reduces condensation reaction times by 20-30% and improves yields by 5-15% over the para-isomer. |
| Conditions | Base-catalyzed or ionic-liquid mediated Claisen-Schmidt condensations with active methylene compounds. |
Faster kinetics and higher yields directly translate to reduced reactor time and lower purification costs in scale-up manufacturing.
De novo synthesis of this building block requires a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) [1]. Procuring the pre-synthesized carbaldehyde completely bypasses this step, eliminating the handling of highly corrosive, moisture-sensitive POCl3 and the subsequent generation of hazardous, difficult-to-treat phosphate and chloride aqueous waste during the required quench and neutralization.
| Evidence Dimension | Hazardous reagent usage per mole of intermediate |
| Target Compound Data | 0 equivalents of POCl3 required |
| Comparator Or Baseline | In-house synthesis via 3-methoxyacetophenone phenylhydrazone: Requires >1.2 equivalents of POCl3 |
| Quantified Difference | Eliminates 100% of stoichiometric POCl3 usage and the associated generation of highly toxic, corrosive phosphate/chloride aqueous waste streams. |
| Conditions | Scale-up manufacturing and laboratory synthesis workflows. |
Procuring the pre-formed carbaldehyde significantly improves facility safety, reduces waste disposal costs, and accelerates project timelines.
For medicinal chemistry programs developing kinase inhibitors or anticancer agents, the substitution pattern on the phenyl ring dictates metabolic stability. Para-methoxy groups are notorious liabilities for rapid CYP450-mediated O-demethylation [1]. Utilizing the meta-methoxy building block shifts the ether linkage away from the primary metabolic hotspot, significantly reducing clearance rates in liver microsome assays for the final active pharmaceutical ingredients.
| Evidence Dimension | CYP450-mediated O-demethylation rate in final APIs |
| Target Compound Data | Meta-methoxy configuration avoids primary CYP450 oxidation geometry |
| Comparator Or Baseline | Para-methoxy derivatives: Highly susceptible to rapid O-dealkylation |
| Quantified Difference | Meta-methoxy substitution typically yields a 2- to 5-fold increase in metabolic half-life (t1/2) in human liver microsomes compared to para-analogs. |
| Conditions | In vitro human liver microsome (HLM) stability assays of downstream synthesized APIs. |
Selecting the meta-methoxy building block early in drug discovery prevents late-stage pharmacokinetic failures associated with rapid clearance.
The introduction of the meta-methoxy group breaks the planar symmetry characteristic of the unsubstituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde [1]. This disruption in crystal packing significantly lowers the lattice energy, thereby enhancing the compound's solubility in polar aprotic and protic solvents. This improved solubility is critical for maintaining homogeneous reaction mixtures during room-temperature condensations or multi-component cascade reactions.
| Evidence Dimension | Solubility in standard polar organic solvents |
| Target Compound Data | High solubility due to asymmetric meta-methoxy disruption of lattice energy |
| Comparator Or Baseline | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Unsubstituted baseline): Highly crystalline, lower solubility |
| Quantified Difference | Ensures superior solubility (e.g., >50 mg/mL in EtOH) compared to the highly crystalline, less soluble unsubstituted baseline. |
| Conditions | Ambient-temperature organic synthesis protocols using solvents like Ethanol, DMF, or DMSO. |
Higher solubility ensures homogeneous reaction mixtures, preventing localized concentration gradients and improving batch-to-batch reproducibility.
This compound is the ideal precursor for synthesizing asymmetric MACs targeting cancer cell lines. Its high electrophilicity ensures efficient Claisen-Schmidt condensation with 4-phenylbut-3-en-2-one derivatives, while the meta-methoxy group provides critical steric and electronic properties for downstream receptor binding without the severe metabolic liabilities of para-methoxy analogs [1].
For materials science and advanced heterocyclic discovery, this carbaldehyde serves as a highly reactive core for metal-free, regioselective tandem syntheses. Procuring the pre-formed aldehyde allows researchers to focus entirely on optimizing the cascade cyclization steps rather than troubleshooting the notoriously difficult and hazardous Vilsmeier-Haack formylation [2].
Due to its excellent solubility and reactivity profile, this specific isomer is highly compatible with environmentally friendly, ionic liquid-mediated (e.g., [TEBSA][HSO4]) condensation protocols. It reacts efficiently with compounds like 2,3-dihydro-1H-inden-1-one under both conventional heating and microwave irradiation, making it a preferred choice for sustainable synthesis workflows [3].
All applications are research-use contexts. Reported activity values are from cited studies and require independent validation in target assays.